molecular formula C16H31BrN2 B12591368 N,N-Dibutyl-N-(2-cyanoprop-2-en-1-yl)butan-1-aminium bromide CAS No. 497250-03-0

N,N-Dibutyl-N-(2-cyanoprop-2-en-1-yl)butan-1-aminium bromide

Cat. No.: B12591368
CAS No.: 497250-03-0
M. Wt: 331.33 g/mol
InChI Key: HMIWLLKAHJGWTJ-UHFFFAOYSA-M
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Description

N,N-Dibutyl-N-(2-cyanoprop-2-en-1-yl)butan-1-aminium bromide is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and stability. The compound is characterized by the presence of a cyano group and a bromide ion, which contribute to its chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dibutyl-N-(2-cyanoprop-2-en-1-yl)butan-1-aminium bromide typically involves the reaction of N,N-dibutylamine with 2-cyanoprop-2-en-1-yl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and products .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-Dibutyl-N-(2-cyanoprop-2-en-1-yl)butan-1-aminium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Dibutyl-N-(2-cyanoprop-2-en-1-yl)butan-1-aminium bromide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of N,N-Dibutyl-N-(2-cyanoprop-2-en-1-yl)butan-1-aminium bromide involves its interaction with molecular targets such as enzymes and receptors. The cyano group and bromide ion play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The compound’s reactivity allows it to form covalent bonds with nucleophilic sites on proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dibutyl-N-(2-cyanoprop-2-en-1-yl)butan-1-aminium bromide is unique due to its specific combination of a cyano group and a bromide ion, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it particularly valuable in specialized research and industrial applications .

Properties

CAS No.

497250-03-0

Molecular Formula

C16H31BrN2

Molecular Weight

331.33 g/mol

IUPAC Name

tributyl(2-cyanoprop-2-enyl)azanium;bromide

InChI

InChI=1S/C16H31N2.BrH/c1-5-8-11-18(12-9-6-2,13-10-7-3)15-16(4)14-17;/h4-13,15H2,1-3H3;1H/q+1;/p-1

InChI Key

HMIWLLKAHJGWTJ-UHFFFAOYSA-M

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CC(=C)C#N.[Br-]

Origin of Product

United States

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